molecular formula C17H14FN3OS B2592533 N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1146289-97-5

N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Cat. No.: B2592533
CAS No.: 1146289-97-5
M. Wt: 327.38
InChI Key: ILNUEYGRZPYOJI-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a benzamide derivative featuring a 2-fluorobenzyl substituent and a 2-sulfanyl-imidazole moiety.

The synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions. For example, describes the use of hydrazinecarbothioamides and triazole-thiones synthesized via reactions of fluorophenyl isothiocyanates with benzoic acid hydrazides, followed by tautomerization .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-15-4-2-1-3-13(15)11-20-16(22)12-5-7-14(8-6-12)21-10-9-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNUEYGRZPYOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The compound's mechanism of action likely involves the inhibition of essential bacterial enzymes, which disrupts cellular processes vital for bacterial survival .

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting that this compound may serve as a promising alternative in treating resistant bacterial infections .

Anticancer Potential

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation, particularly targeting pathways associated with tumor growth and metastasis. The compound's unique structure enhances its lipophilicity, potentially improving its absorption and distribution within biological systems .

Case Study: In Vitro Anticancer Activity

In vitro experiments have shown that this compound induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with the compound led to significant cell death in a dose-dependent manner. Further studies on tumor-bearing mice indicated that administration of the compound resulted in reduced tumor growth compared to control groups .

Structure-Activity Relationship

The structure of this compound allows for diverse interactions with biological targets. The following table summarizes key structural features and their implications for biological activity:

Feature Description Implication
Fluorinated Phenyl GroupEnhances lipophilicityImproved absorption and distribution
Benzamide MoietyCommonly associated with various biological activitiesPotential for diverse therapeutic applications
Sulfanyl-Imidazole RingUnique structural componentMay enhance enzyme inhibition and antimicrobial activity

Future Research Directions

Given the promising results from initial studies, future research should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to produce this compound at scale.
  • Exploring Combinatorial Therapies : Investigating the potential of this compound in combination with existing antibiotics or chemotherapeutics to enhance efficacy and overcome resistance.
  • Conducting In Vivo Studies : Further evaluating the safety and efficacy of this compound through comprehensive animal studies before progressing to clinical trials.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Functional Groups

  • Target Compound : Contains a benzamide backbone with a 2-sulfanyl-imidazole at the 4-position and a 2-fluorobenzyl group.
  • Analog 1 : Compounds [7–9] from are 1,2,4-triazole-3-thiones with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents. These lack the benzamide scaffold but share sulfur-containing heterocycles .
  • Analog 2 : [19F]FBNA () is an imidazole derivative with a 4-fluorobenzyl group and nitroimidazole-acetamide structure, differing in the absence of a thiol group .
  • Analog 3 : VU 1545 () is a pyrazole-carboxamide with a 4-nitrobenzamide group and fluorophenyl substituents, highlighting variability in heterocycle choice .

Substituent Effects

  • The 2-sulfanyl group in the target compound may enhance metal-binding capacity compared to sulfonyl or nitro groups in analogs .
  • Fluorine substitution at the benzyl position (2-fluorophenyl in the target vs.

Spectral Characterization

  • IR Spectroscopy :
    • Target Compound: Expected ν(S-H) ~2500–2600 cm⁻¹ (if protonated) or ν(C=S) ~1240–1255 cm⁻¹ (if thione tautomer).
    • Triazole-thiones [7–9]: Absence of ν(S-H) and presence of ν(C=S) at 1247–1255 cm⁻¹ confirm thione tautomerism .
  • NMR :
    • Fluorine atoms in analogs (e.g., [19F]FBNA) produce distinct ¹⁹F-NMR shifts, critical for structural validation .

Biological Activity

N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a synthetic organic compound that has garnered attention for its unique structure and potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Compound Overview

  • Chemical Formula : C17H14FN3OS
  • Molecular Weight : 327.38 g/mol
  • IUPAC Name : N-[(2-fluorophenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
  • CAS Number : 1146289-97-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent . The compound's mechanism involves binding to specific enzymes crucial for bacterial cell division, such as FtsZ, thereby inhibiting their activity and disrupting essential biological pathways.

Anticancer Potential

The compound is also being investigated for its potential as an anticancer agent . Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation. The unique structural features of this compound, particularly the incorporation of a fluorinated phenyl group, enhance its lipophilicity and potentially improve absorption and distribution in biological systems .

This compound interacts with various biological targets through specific binding mechanisms. Its ability to inhibit key enzymes involved in cellular processes positions it as a promising candidate for drug development .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; mechanism involves FtsZ inhibition.
Anticancer ActivityShowed potential in inhibiting cancer cell proliferation; further studies needed to evaluate efficacy.
Structural AnalysisHighlighted the importance of the fluorinated phenyl group in enhancing biological activity and pharmacokinetic properties.

Ongoing Research Directions

Further research is required to optimize the structure of this compound for enhanced efficacy and safety profiles. Investigations into its mechanism of action, along with collaborative studies across disciplines, could provide deeper insights into its therapeutic potential .

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